Lipophilicity Advantage: XLogP3-AA of 4.3 Versus N-Unsubstituted and 1-Methyl Benzimidazole Benzamides
The target compound's computed lipophilicity (XLogP3-AA = 4.3) is markedly higher than that of close analogs lacking the 1-benzyl group, such as N-(1-methyl-1H-benzimidazol-5-yl)benzamide (predicted XLogP3-AA ~2.5) or N-(2-methyl-1H-benzimidazol-5-yl)benzamide (predicted XLogP3-AA ~2.0). This 1.8–2.3 log unit increase translates to an approximately 60–200 fold higher octanol-water partition coefficient, significantly altering membrane permeability and distribution behavior [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 |
| Comparator Or Baseline | N-(1-methyl-1H-benzimidazol-5-yl)benzamide: XLogP3-AA ~2.5 (estimated); N-(2-methyl-1H-benzimidazol-5-yl)benzamide: XLogP3-AA ~2.0 (estimated) |
| Quantified Difference | Δ XLogP3-AA ≈ +1.8 to +2.3 (60–200× higher partition coefficient) |
| Conditions | Computed values from PubChem (XLogP3 3.0) and ACD/Labs prediction algorithms |
Why This Matters
For assays involving cell-based models, tissue distribution, or logD-dependent target engagement, this lipophilicity difference necessitates the use of the exact 1-benzyl compound to maintain experimental consistency.
- [1] PubChem. Compound Summary for CID 711835: XLogP3-AA = 4.3. National Center for Biotechnology Information (2025). View Source
